

A Technical Guide to the Physicochemical Characteristics of DL-Homocysteine Thiolactone Hydrochloride

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Compound of Interest

Compound Name: *DL-Homocysteine thiolactone*

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For Researchers, Scientists, and Drug Development Professionals

Introduction: **DL-Homocysteine thiolactone** hydrochloride (CAS: 6038-19-3) is a cyclic thioester derivative of the amino acid homocysteine.[1][2] It serves as a critical biochemical reagent and a key intermediate in the synthesis of various pharmaceutical compounds, including erdosteine and citiolone.[3][4][5] Biologically, it is formed from homocysteine through an error-editing reaction by methionyl-tRNA synthetase.[6][7] This molecule is of significant interest to researchers due to its ability to acylate protein lysine residues in a post-translational modification process known as N-homocysteinylation, which has been linked to protein damage and various pathologies.[6][7][8] This guide provides an in-depth overview of its core physicochemical properties, experimental protocols for its analysis, and key biological pathways.

Core Physicochemical Properties

The fundamental physical and chemical data for **DL-Homocysteine thiolactone** hydrochloride are summarized below. This information is essential for its handling, formulation, and application in research and development.

Property	Value	Reference(s)
CAS Number	6038-19-3	[1][2][3][4]
Molecular Formula	C ₄ H ₇ NOS·HCl	[1][2][4]
Molecular Weight	153.63 g/mol	[1][4][9]
IUPAC Name	3-aminothiolan-2-one;hydrochloride	[3][10]
Synonyms	DL-Hcy thiolactone, HCTL hydrochloride	[1][2][3]
Appearance	White to off-white fine crystalline powder	[1][10][11]
Melting Point	202-204 °C (with decomposition)	[1][3][12][13]
Boiling Point	253.8 °C at 760 mmHg	[1]
UV Absorbance (λ _{max})	237 nm	[2][14]
Purity	≥99% (by titration)	[3][10]

Solubility Profile

Solubility is a critical parameter for any experimental or formulation work. The compound exhibits high solubility in water and moderate solubility in various organic solvents.

Solvent	Solubility	Temperature (°C)	Reference(s)
Water	740.5 g/L	20	[1][3]
DMSO	30 mg/mL	Room Temp.	[2][14]
DMF	15 mg/mL	Room Temp.	[2][14]
PBS (pH 7.2)	10 mg/mL	Room Temp.	[2][14]
Methanol	Soluble (Slightly)	Room Temp.	[1][3]
Ethanol	Soluble	20 - 50	[15]
Acetonitrile	Low Solubility	20 - 50	[15]

Note: A comprehensive study has detailed the mole fraction solubility in methanol, ethanol, isopropanol, ethyl acetate, 1,4-dioxane, acetonitrile, acetone, 2-butanone, and dichloromethane over a temperature range of 283.15 to 323.15 K.[15][16] Generally, solubility in these solvents increases with temperature.[15]

Stability and Storage

Proper storage is crucial to maintain the integrity of **DL-Homocysteine thiolactone** hydrochloride. The compound is sensitive to environmental factors.

- **Storage Conditions:** Store in a cool, dry, and well-ventilated area.[3][17] Keep containers tightly sealed to prevent exposure to moisture and air.[12] The compound is light-sensitive and should be kept in the dark.[12][17] For maximum stability, storage under an inert atmosphere is recommended.[1][12]
- **Recommended Temperature:** While ambient room temperature is suitable for short-term storage, long-term stability (≥ 4 years) is achieved at -20°C . [1][14] Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[18][19]
- **Incompatibilities:** Avoid contact with strong oxidizing agents.[3][17]
- **Chemical Stability:** The product is chemically stable under standard ambient conditions and recommended storage temperatures.[12][17] At physiological pH, the thiolactone ring can

undergo hydrolysis to form homocysteine.[20]

Spectroscopic Data

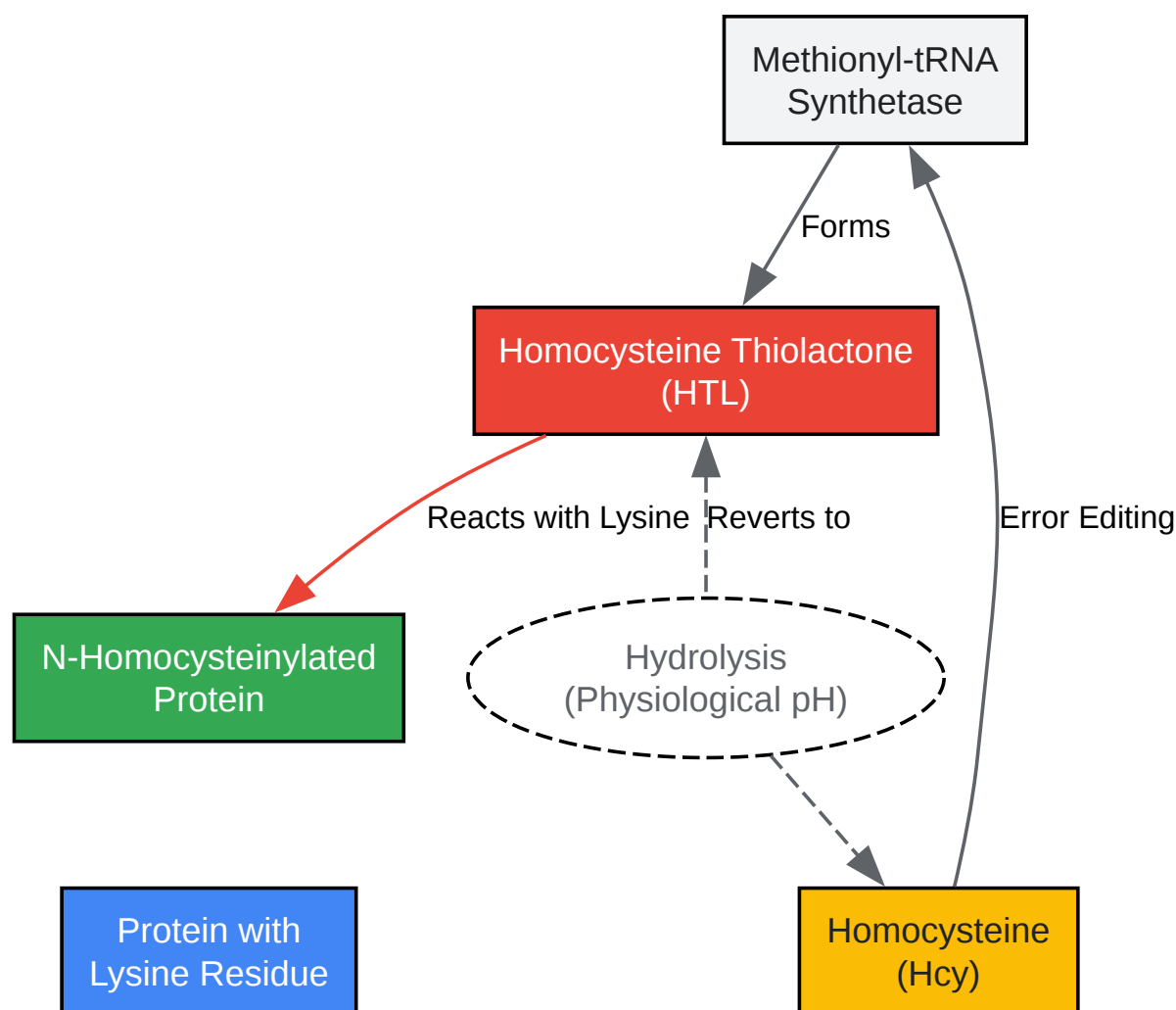
Spectroscopic analysis is fundamental for identity confirmation and structural elucidation.

- ^1H NMR: Proton NMR data is available for structure confirmation. Key shifts (ppm) are observed around 4.34 (CH-N), 3.5 (CH₂-S), and 2.5 (CH₂-C).[21]
- Infrared (IR) Spectroscopy: FTIR spectra, typically acquired using a KBr wafer technique, are available for identifying functional groups.[9]
- Mass Spectrometry (MS): Mass spectral data confirms the molecular weight of the compound.[21]

Biological Relevance & Visualization

Protein N-Homocysteinylation Pathway

DL-Homocysteine thiolactone is a key agent in the post-translational modification of proteins. It reacts non-enzymatically with the epsilon-amino group of lysine residues, forming a stable amide bond.[6][7] This process, known as N-homocysteinylation, can alter protein structure and function and is implicated in the pathophysiology of various diseases.[7][8] Concurrently, the thiolactone can hydrolyze back to homocysteine, which can participate in other reactions like S-homocysteinylation.[20]



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Caption: Metabolic formation of homocysteine thiolactone and its role in protein N-homocysteinylation.

Experimental Protocols

The following sections detail standardized methodologies for the characterization and analysis of **DL-Homocysteine thiolactone** hydrochloride.

Protocol 1: Determination of Solubility by Static Gravimetric Method

This method is used to accurately determine the solubility of the compound in various solvents at different temperatures.^{[15][16]}

Materials:

- **DL-Homocysteine thiolactone** hydrochloride
- Selected solvent(s) of analytical grade
- Jacketed glass vessel with magnetic stirrer
- Thermostatic water bath
- Analytical balance (± 0.1 mg accuracy)
- Centrifuge
- Drying oven

Procedure:

- **Equilibrium Setup:** Add an excess amount of **DL-Homocysteine thiolactone** hydrochloride to a known mass of the chosen solvent in the jacketed glass vessel.
- **Temperature Control:** Maintain the desired temperature (e.g., 283.15 K) by circulating water from the thermostatic bath through the vessel's jacket.
- **Equilibration:** Stir the suspension vigorously for at least 10 hours to ensure solid-liquid equilibrium is reached. After stirring, allow the suspension to settle for 2 hours.
- **Phase Separation:** Carefully withdraw a sample of the supernatant using a pre-heated or pre-cooled syringe to match the experimental temperature. Immediately centrifuge the sample to separate any remaining solid particles.
- **Analysis:** Accurately weigh a portion of the clear supernatant into a pre-weighed container.
- **Evaporation:** Evaporate the solvent in a drying oven at a suitable temperature (e.g., 313.15 K) until a constant weight of the dissolved solid is achieved.

- Calculation: Determine the mass of the dissolved solute and calculate the solubility in terms of g/L or mole fraction.
- Repeat: Repeat steps 2-7 for each desired temperature point.

Protocol 2: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of pharmaceutical intermediates and active compounds.^[22]

Materials:

- **DL-Homocysteine thiolactone** hydrochloride sample
- HPLC-grade mobile phase solvents (e.g., acetonitrile, water with formic acid or other buffers)
- Volumetric flasks and pipettes
- HPLC system with a suitable detector (e.g., UV-Vis or DAD)
- Appropriate HPLC column (e.g., C18 reverse-phase)

Procedure:

- Standard Preparation: Accurately weigh and dissolve a reference standard of **DL-Homocysteine thiolactone** hydrochloride in a suitable solvent (e.g., mobile phase) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for calibration if quantitative analysis is required.
- Sample Preparation: Prepare the sample for analysis by dissolving a known quantity in the same solvent to a concentration similar to the standard.
- HPLC Method Setup:
 - Column: C18, 5 μ m, 4.6 x 250 mm (or equivalent).
 - Mobile Phase: Isocratic or gradient elution (e.g., Acetonitrile:Water with 0.1% Formic Acid).

- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 210 nm or near the λ_{max} of 237 nm.
- Injection Volume: 10-20 μL .
- Column Temperature: 25-30 $^{\circ}\text{C}$.
- Analysis: Inject the standard and sample solutions into the HPLC system.
- Data Processing: Record the chromatograms. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected in the chromatogram.
 - Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow for HPLC Purity Analysis

The logical flow of the HPLC protocol is visualized below.

Caption: Standard workflow for determining the purity of a substance using HPLC analysis.

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